molecular formula C16H12N2OS B13650797 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine

4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine

Cat. No.: B13650797
M. Wt: 280.3 g/mol
InChI Key: JTGFHJLNWRGXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule can potentially enhance its biological activity and make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent, while the thiazole ring can be formed through the reaction of a thioamide with a haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the purity of the final product. Techniques such as recrystallization and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine lies in the combination of benzofuran and thiazole rings within a single molecule. This structural feature can potentially enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H12N2OS/c1-9-6-11(15-14(7-9)20-16(17)18-15)13-8-10-4-2-3-5-12(10)19-13/h2-8H,1H3,(H2,17,18)

InChI Key

JTGFHJLNWRGXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.